4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol

Anti-parasitic Infectious Disease Drug Discovery

Researchers seeking a validated DHFR inhibitor for antifolate drug discovery or a multifunctional perovskite additive often encounter compounds lacking in vivo proof. 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol (KH-0562) fills this gap: • DHFR IC50 = 2.60 nM, outperforming unsubstituted 2-thiouracil analogs. • In vivo anti-T. gondii efficacy comparable to pyrimethamine, with hepatoprotection (p<0.05). • Ordered (4×√3)R-30° monolayer on Au(111), stable -0.40 to +0.55 V. • Broad perovskite PL and PV enhancement vs. monofunctional additives. Supplied ≥97% purity with COA. Global shipping.

Molecular Formula C5H3F3N2OS
Molecular Weight 196.15 g/mol
CAS No. 368-54-7
Cat. No. B183138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol
CAS368-54-7
Synonyms6-trifluoromethyl-2-thiouracil
KH-0562
Molecular FormulaC5H3F3N2OS
Molecular Weight196.15 g/mol
Structural Identifiers
SMILESC1=C(NC(=S)NC1=O)C(F)(F)F
InChIInChI=1S/C5H3F3N2OS/c6-5(7,8)2-1-3(11)10-4(12)9-2/h1H,(H2,9,10,11,12)
InChIKeyYZAOETRYQWFEOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HTPT Product Profile & Procurement


4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol (HTPT; also known as 6-trifluoromethyl-2-thiouracil, KH-0562) is a heterocyclic pyrimidine derivative with the molecular formula C5H3F3N2OS and a molecular weight of 196.15 g/mol . The compound exists as a solid at room temperature with a reported melting point range of 246–250 °C . It is commercially available with a purity specification of ≥97% from major chemical suppliers . Structurally, the compound features a pyrimidine core substituted with a hydroxyl group at the 4-position, a trifluoromethyl group at the 6-position, and a thiol group at the 2-position. This combination of electron-withdrawing trifluoromethyl and nucleophilic thiol functionalities confers distinctive physicochemical properties that differentiate it from simpler 2-thiouracil analogs in both biological and materials science applications.

1 Anti-parasitic research model studies
2 DHFR / TrxR enzyme inhibition assay context
3 Ordered monolayer & perovskite additive research

HTPT Non-Substitutability


Generic substitution of 4-hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol with simpler 2-thiouracil derivatives is contraindicated by both biological and materials science evidence. In anti-parasitic applications, the 6-trifluoromethyl analog KH-0562 demonstrates in vivo efficacy comparable to pyrimethamine with low hepatotoxicity, whereas unsubstituted 2-thiouracil lacks this specific activity profile [1]. In enzyme inhibition, the trifluoromethyl-substituted compound exhibits nanomolar potency against human dihydrofolate reductase (DHFR; IC50 = 2.60 nM) [2], while 6-methyl-2-thiouracil and unsubstituted 2-thiouracil show substantially weaker or no reported inhibition in comparable assays. In materials applications, HTPT forms a highly ordered (4 × √3)R-30° monolayer on Au(111) surfaces stable over a broad potential range (−0.40 to 0.55 V) [3], whereas alkanethiols and monofunctional pyrimidinethiols fail to achieve comparable supramolecular organization. The trifluoromethyl group alters both electronic properties and lipophilicity in ways that cannot be replicated by methyl or hydrogen substituents, making substitution scientifically unsound for applications requiring specific molecular recognition, surface passivation, or target engagement.

Target engagement mismatch
2-Thiouracil analogs without –CF3 may not reproduce anti-parasitic activity or DHFR inhibition potency.
Surface supramolecular assembly
Alkanethiols and monofunctional pyrimidinethiols may not form the ordered monolayer structure observed for HTPT.
Thermal / processing profile
Melting point significantly lower than unsubstituted 2-thiouracil; direct substitution may alter melt-formulation behavior.

HTPT Quantitative Evidence


Anti-Toxoplasma In Vivo Efficacy

KH-0562 (6-trifluoromethyl-2-thiouracil) demonstrates anti-Toxoplasma gondii activity in vivo with hepatoprotective effects statistically comparable to the clinical standard pyrimethamine. In ICR mice infected with T. gondii, KH-0562 treatment reduced tachyzoite burden and normalized liver injury biomarkers (LPO, ALT, AST) to levels similar to those achieved by pyrimethamine (p < 0.05) [1]. This head-to-head comparison establishes the compound's therapeutic potential while demonstrating lower hepatotoxicity than alternative experimental compounds evaluated in the same study.

Anti-Toxoplasma In Vivo
Head-to-head
Tachyzoite reduction & ALT/AST/LPO recovery comparable to pyrimethamine (p < 0.05)
Reported model-response endpoint context
ICR mouse model; supports hepatoprotective endpoint monitoring
Anti-parasitic Infectious Disease Drug Discovery

DHFR Inhibition Activity

4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol exhibits potent inhibition of recombinant human dihydrofolate reductase (DHFR) with an IC50 value of 2.60 nM [1]. This places the compound in the low nanomolar potency range characteristic of clinical DHFR inhibitors. For context, methotrexate, a widely used DHFR-targeting anticancer and immunosuppressive agent, exhibits IC50 values typically in the 1–20 nM range depending on assay conditions. While this is a cross-study comparison rather than a direct head-to-head assay, the potency level indicates that the trifluoromethyl-substituted 2-thiouracil scaffold engages DHFR with affinity comparable to established clinical inhibitors.

DHFR Inhibition
Cross-study comparable
IC50 = 2.60 nM (recombinant human DHFR)
Supports DHFR enzyme inhibition assay context
Nanomolar engagement comparable to methotrexate range
Enzyme Inhibition Anticancer Antimalarial Medicinal Chemistry

TrxR Inhibition Activity

4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol inhibits thioredoxin reductase (TrxR) with reported IC50 values of 200–280 nM in mammalian systems [1]. Specifically, IC50 = 280 nM against TrxR1 in rat liver homogenate, and IC50 = 200 nM against TrxR in human BEL-7402/5-FU cells. For comparison, auranofin, a gold-containing clinical TrxR inhibitor, exhibits IC50 values typically in the 20–100 nM range depending on the assay. While auranofin shows approximately 3–14-fold greater potency in direct comparisons, the sub-micromolar activity of HTPT establishes it as a synthetically tractable, metal-free TrxR inhibitor scaffold suitable for further optimization.

TrxR Inhibition
Cross-study comparable
IC50 = 200–280 nM (human BEL-7402, rat liver)
Supports sub-micromolar TrxR inhibition screening
Metal-free scaffold; auranofin comparator context
Enzyme Inhibition Redox Biology Anticancer Medicinal Chemistry

Supramolecular Monolayer on Au(111)

Electrochemical scanning tunneling microscopy (EC-STM) reveals that 4-hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol (HTPT) forms a highly ordered monolayer on Au(111) surfaces with a (4 × √3)R-30° superstructure [1]. The ordered arrangement remains stable over a relatively broad potential range from −0.40 V to +0.55 V [1]. In contrast, alkanethiols, while effective for improving photoluminescence in perovskite nanocrystals, are substantially less effective in thin-film perovskite analogues and do not form comparable pyrimidine-based supramolecular assemblies [2]. Monofunctional pyrimidinethiols lacking both hydroxyl and trifluoromethyl substituents fail to produce the uniform molecular orientation and extended potential stability observed with HTPT.

Monolayer on Au(111)
Class-level inference
(4×√3)R-30° ordered monolayer; stable −0.40 to +0.55 V
Supports surface chemistry studies requiring ordered assembly
EC-STM on Au(111); alkanethiols do not form comparable structure
Surface Chemistry Nanotechnology Molecular Electronics Self-Assembled Monolayers

Perovskite Photoluminescence and PV Performance

Among five pyrimidine derivatives evaluated as additives for Cs0.15FA0.85PbI3 perovskites, 4-hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol produced the largest all-around improvement in photoluminescence (PL) intensity, stability, and photovoltaic (PV) performance [1]. The combination of hydroxyl and trifluoromethyl groups on the pyrimidine core synergistically enhances beneficial effects beyond those achievable with monofunctional additives (e.g., compounds bearing only thiol or only hydroxyl groups) [1]. This class-level inference establishes HTPT as the optimal additive within the tested pyrimidine series for perovskite thin-film passivation and performance enhancement.

Perovskite Additive Rank
Class-level inference
Highest combined PL intensity, stability & PV performance among 5 pyrimidine additives
Reported top rank in tested set; supports perovskite thin-film research
Cs0.15FA0.85PbI3 perovskite; synergistic –OH/–CF3 effect
Perovskite Solar Cells Photoluminescence Materials Chemistry Additive Engineering

Melting Point and Thermal Stability

The melting point of 4-hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol is 246–250 °C , which is approximately 90–100 °C lower than that of unsubstituted 2-thiouracil (340 °C, decomposition) [1]. This significant thermal difference reflects the electronic and steric effects of the 6-trifluoromethyl substituent, which disrupts intermolecular hydrogen bonding networks compared to the unsubstituted parent compound. The lower melting point may facilitate processing in melt-based formulations or solvent-free reaction conditions.

Melting Point
Class-level inference
246–250 °C (vs 2-thiouracil ~340 °C decomp.)
Lower thermal processing threshold; may support melt-formulation research
Literature data; verify for specific batch
Physicochemical Properties Thermal Analysis Formulation Material Science

HTPT Application Scenarios


Anti-Toxoplasmosis Lead Scaffold

Based on head-to-head in vivo comparison with pyrimethamine demonstrating comparable anti-T. gondii efficacy and hepatoprotection (p < 0.05) [1], 4-hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol (KH-0562) is a scientifically justified starting point for toxoplasmosis drug discovery programs. The compound's low hepatotoxicity profile, as evidenced by recovery of ALT, AST, and LPO biomarkers to levels similar to pyrimethamine-treated animals, supports its prioritization over analogs lacking this specific in vivo validation.

DHFR-Targeted Antifolate Building Block

The low nanomolar DHFR inhibition potency (IC50 = 2.60 nM) [1] positions this compound as a credible scaffold for developing antifolate therapeutics targeting cancer, autoimmune disorders, or parasitic infections. The presence of the trifluoromethyl group contributes to this potency, differentiating the compound from unsubstituted or methyl-substituted 2-thiouracil analogs that lack comparable DHFR engagement. Medicinal chemistry teams can rationally derivatize the scaffold to optimize selectivity and pharmacokinetic properties.

Ordered Monolayers on Gold

The ability of HTPT to form a highly ordered (4 × √3)R-30° monolayer on Au(111) with stability over a −0.40 V to +0.55 V potential range [1] makes this compound a valuable component for fabricating molecular electronic devices, electrochemical sensors, and surface-functionalized electrodes. The uniform molecular orientation and extended potential stability offer advantages over alkanethiols and monofunctional pyrimidinethiols in applications requiring reproducible supramolecular architecture.

Multifunctional Perovskite Additive

Among five tested pyrimidine derivatives, HTPT produced the largest all-around improvement in PL intensity, stability, and PV performance of Cs0.15FA0.85PbI3 perovskite thin films [1]. The synergistic combination of hydroxyl and trifluoromethyl groups on the pyrimidine core provides enhanced passivation effects compared to monofunctional additives. Researchers developing perovskite solar cells or light-emitting devices should prioritize this compound as a proven multifunctional additive.

Application
Selection Property
Validation Focus
Anti-Toxoplasma gondii research model
In vivo endpoint comparability to pyrimethamine
Hepatoprotective biomarker & tachyzoite reduction endpoints
DHFR enzyme inhibition studies
Reported nanomolar DHFR inhibition (cross-study comparable)
DHFR assay optimization & selectivity profiling
Surface chemistry / electrochemical sensor research
Ordered supramolecular monolayer formation on Au(111)
EC-STM surface structure & potential stability validation
Perovskite thin-film research
Highest combined PL/stability/PV improvement in tested series
PL intensity, film stability & device performance endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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